molecular formula C9H8O2 B067579 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid CAS No. 166827-94-7

3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid

Cat. No. B067579
CAS RN: 166827-94-7
M. Wt: 148.16 g/mol
InChI Key: XNIDDDXPVSHZFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic acid, also known as DMCHDCA, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been studied for its potential applications in a variety of scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid can be used as a building block for the synthesis of more complex molecules. In materials science, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid can be incorporated into polymers to improve their properties. In medicinal chemistry, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and HIV.

Mechanism of Action

The mechanism of action of 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been shown to inhibit the activity of the enzyme DNA topoisomerase II, which is involved in DNA replication and cell division. 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various signaling pathways in cells.
Biochemical and Physiological Effects
3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been shown to have a variety of biochemical and physiological effects, depending on the specific context in which it is used. For example, in cancer cells, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been shown to induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells. In HIV-infected cells, 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid has been shown to inhibit viral replication by interfering with the integration of the viral genome into the host cell genome.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid. One area of interest is the development of new synthetic methods for 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid and related compounds, which could lead to the discovery of new applications. Another area of interest is the investigation of the mechanism of action of 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid in more detail, which could lead to the discovery of new targets for drug development. Additionally, the potential use of 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid in combination with other drugs or therapies is an area of interest for future research.

Synthesis Methods

3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a Lewis acid catalyst to form the corresponding Diels-Alder adduct. This adduct is then subjected to a series of chemical transformations, including oxidation, deprotection, and decarboxylation, to yield 3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic Acid.

properties

CAS RN

166827-94-7

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

3,4-dimethylidenecyclohexa-1,5-diene-1-carboxylic acid

InChI

InChI=1S/C9H8O2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H2,(H,10,11)

InChI Key

XNIDDDXPVSHZFO-UHFFFAOYSA-N

SMILES

C=C1C=CC(=CC1=C)C(=O)O

Canonical SMILES

C=C1C=CC(=CC1=C)C(=O)O

synonyms

1,5-Cyclohexadiene-1-carboxylicacid,3,4-bis(methylene)-(9CI)

Origin of Product

United States

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